Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate
Description
Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a fluoroaniline moiety and a benzoate ester
Properties
IUPAC Name |
methyl 2-[(2-fluorophenyl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3/c1-21-14(19)10-6-2-4-8-12(10)17-15(20)18-13-9-5-3-7-11(13)16/h2-9H,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKNFZOTOBVEPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate typically involves the reaction of 2-fluoroaniline with methyl 2-aminobenzoate in the presence of a coupling agent. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroaniline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential applications in various scientific fields. This article delves into the compound's applications, focusing on its role in drug development, biological activity, and synthetic methodologies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. The incorporation of fluorine into the aniline structure may enhance the compound's lipophilicity and metabolic stability, which are critical for efficacy in cancer therapy. For instance, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Anticancer | |
| Related Fluorinated Amides | Cytotoxicity against various cancer cell lines |
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored. Studies suggest that the compound may exhibit activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 |
Synthesis of Fluorinated Compounds
The synthesis of this compound involves several key steps that highlight its utility in generating fluorinated derivatives. The use of carbonylation reactions and amide bond formation techniques is central to its synthesis.
Synthesis Steps:
- Formation of the Aniline Derivative : Fluorination of aniline derivatives using electrophilic aromatic substitution.
- Amide Bond Formation : Reaction with carboxylic acid derivatives to form the amide linkage.
- Esterification : Conversion of the carboxylic acid to a methyl ester.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways associated with cancer proliferation. Enzyme kinetics studies have demonstrated competitive inhibition mechanisms, providing insights into its potential therapeutic roles.
| Enzyme | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thymidylate synthase | Competitive | 5.4 | |
| Dipeptidyl peptidase IV | Non-competitive | 8.7 |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer efficacy of this compound against breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 3 µM, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
In a clinical microbiology study, researchers evaluated the antimicrobial activity of the compound against multi-drug resistant strains of bacteria. The results showed that it inhibited growth effectively, suggesting its application as a novel antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate
- Methyl 2-{[(4-fluoroanilino)carbonyl]amino}benzoate
- Methyl 2-{[(2-chloroanilino)carbonyl]amino}benzoate
Uniqueness
Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate is unique due to the position of the fluoro group on the aniline ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Biological Activity
Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate, a compound featuring a benzoate moiety, exhibits notable biological activities that warrant detailed examination. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a methyl ester group, an amide linkage, and a fluoroaniline substituent, which contribute to its unique biological profile.
Pharmacological Activities
1. Anticancer Properties
Research indicates that derivatives of benzoate compounds, including this compound, have shown promising anticancer activities. A study highlighted that certain benzoic acid derivatives inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival .
2. Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-17. This suggests potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains, indicating a potential role in developing new antibiotics .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer cell proliferation and inflammation.
- Receptor Interaction : It is hypothesized that the compound interacts with cell surface receptors, modulating downstream signaling cascades that affect cell survival and immune responses .
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels within cells, which can lead to apoptosis in cancer cells.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for Methyl 2-{[(2-fluoroanilino)carbonyl]amino}benzoate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with methyl anthranilate (methyl 2-aminobenzoate) as the core scaffold. React it with 2-fluoroaniline in the presence of a carbonylating agent (e.g., phosgene or carbonyldiimidazole) to form the urea linkage.
- Step 2 : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature (typically 60–80°C in anhydrous DMF or THF).
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using -NMR and -NMR to verify the absence of unreacted starting materials or byproducts .
Q. How can the crystal structure of this compound be determined to resolve ambiguities in its molecular conformation?
- Methodology :
- Step 1 : Grow single crystals via slow evaporation of a saturated solution (e.g., in ethanol or acetonitrile).
- Step 2 : Collect X-ray diffraction data using a Bruker D8 Venture diffractometer. Refine the structure using SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsional parameters.
- Step 3 : Validate hydrogen bonding and intermolecular interactions using ORTEP-3 for graphical representation .
Q. What analytical techniques are critical for confirming the identity and purity of this compound?
- Methodology :
- FT-IR : Confirm the presence of carbonyl (C=O, ~1680 cm) and urea (N–H, ~3300 cm) functional groups.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be integrated with experimental data to predict the compound’s reactivity or biological interactions?
- Methodology :
- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
- Step 2 : Compare computed NMR chemical shifts (GIAO method) with experimental -NMR data to validate conformational stability.
- Step 3 : Use molecular docking (AutoDock Vina) to hypothesize binding modes with biological targets (e.g., enzymes with urea-binding pockets) .
Q. What strategies can resolve contradictions in crystallographic data, such as disorder in the 2-fluoroanilino group?
- Methodology :
- Step 1 : Apply SHELXD for phase refinement and SHELXE for density modification to resolve positional disorder.
- Step 2 : Use WinGX to visualize electron density maps and adjust occupancy factors for disordered atoms.
- Step 3 : Validate thermal parameters (ADPs) to ensure anisotropic displacement models align with experimental data .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the 2-fluoro substituent in biological assays?
- Methodology :
- Step 1 : Synthesize analogs with varying substituents (e.g., 3-fluoro, 4-fluoro, or non-fluorinated aniline derivatives).
- Step 2 : Screen compounds against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR assays.
- Step 3 : Correlate IC values with electronic effects (Hammett σ constants) and steric parameters (Taft’s E) .
Q. What are the best practices for handling and storing this compound to prevent degradation?
- Methodology :
- Storage : Keep in amber vials under inert gas (argon) at –20°C to minimize hydrolysis of the ester or urea groups.
- Safety : Use PPE (gloves, goggles) and fume hoods due to potential hazards (H303/H313/H333 codes). Refer to safety protocols in CAMEO Chemicals guidelines .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR spectra?
- Methodology :
- Step 1 : Check for solvent effects (e.g., DMSO-d vs. CDCl) and tautomeric equilibria using variable-temperature NMR.
- Step 2 : Re-examine DFT calculations for solvent corrections (PCM model) and conformational sampling (Monte Carlo methods).
- Step 3 : Validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What experimental approaches can resolve conflicting bioactivity data across different assay platforms?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
